molecular formula C10H13BrN2O2 B12926747 Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate

Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate

Cat. No.: B12926747
M. Wt: 273.13 g/mol
InChI Key: HMDNHSVMVOGEJT-UHFFFAOYSA-N
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Description

Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromopyridine moiety attached to an amino propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((6-bromopyridin-2-yl)amino)propanoate typically involves the reaction of 6-bromopyridin-2-amine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified through washing with organic solvents and recrystallization to obtain white lamellar crystals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-((6-bromopyridin-2-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

ethyl 3-[(6-bromopyridin-2-yl)amino]propanoate

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)6-7-12-9-5-3-4-8(11)13-9/h3-5H,2,6-7H2,1H3,(H,12,13)

InChI Key

HMDNHSVMVOGEJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=NC(=CC=C1)Br

Origin of Product

United States

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